1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine represents a significant molecular entity within the realm of organic chemistry. This compound features a piperidine core, a versatile scaffold utilized in medicinal chemistry, tethered to a thiadiazole moiety, which is known for its biological activity. It serves as a crucial intermediate in synthesizing pharmaceuticals and agrochemicals due to its unique structural attributes and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, have been used as key intermediates in the synthesis of pharmaceutical compounds .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been found to play a role in various biochemical pathways .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for preparing 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine. One common method involves the nucleophilic substitution reaction of 4-piperidone with 3-methyl-1,2,4-thiadiazol-5-ylmethanol in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound typically employs optimized processes to ensure high yields and purity. This involves a series of steps including solvent selection, temperature control, and purification techniques such as crystallization and distillation to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine undergoes various reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the cleavage of the thiadiazole ring, yielding simpler amines.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Conditions: Base (potassium carbonate), solvents (methanol, dichloromethane), heating (reflux conditions)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Functionalized derivatives with varied biological activity
Scientific Research Applications
1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine has broad applications in scientific research:
Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
Biology: Serves as a probe in studying biological systems due to its potential bioactivity.
Medicine: Investigated for its potential therapeutic effects, particularly in developing drugs targeting the central nervous system.
Industry: Employed in producing agrochemicals and other industrial chemicals due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-{[(2-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine
1-Methyl-4-{[(4-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine
Uniqueness
Compared to its analogs, 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine is unique due to its specific substitution pattern on the thiadiazole ring, which affects its chemical reactivity and biological activity. This specific positioning influences its interaction with molecular targets and subsequent biological effects, making it a compound of interest in medicinal chemistry and industrial applications.
Hope you found this detailed breakdown as fascinating to read as it was to compile!
Properties
IUPAC Name |
3-methyl-5-[(1-methylpiperidin-4-yl)methoxy]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-8-11-10(15-12-8)14-7-9-3-5-13(2)6-4-9/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXQYAMISPHVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.